molecular formula C13H13NO2 B11817870 1-Benzyl-2-methyl-1h-pyrrole-3-carboxylic acid

1-Benzyl-2-methyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B11817870
M. Wt: 215.25 g/mol
InChI Key: IKZHQAOKRXYAET-UHFFFAOYSA-N
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Description

1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is an organic compound with the molecular formula C13H13NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrroles .

Scientific Research Applications

1-Benzyl-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

  • 1-Benzyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester
  • 1-Benzyl-2-methyl-1H-pyrrole-3-carboxamide
  • 1-Benzyl-2-methyl-1H-pyrrole-3-carboxylate

Comparison: Compared to its similar compounds, 1-benzyl-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific functional groups and structural configuration.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

1-benzyl-2-methylpyrrole-3-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-10-12(13(15)16)7-8-14(10)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,15,16)

InChI Key

IKZHQAOKRXYAET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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